Cas no 107708-69-0 (Benzenamine, 4-(1,3-dioxan-2-yl)-)
107708-69-0 structure
Product Name:Benzenamine, 4-(1,3-dioxan-2-yl)-
CAS No:107708-69-0
MF:C10H13NO2
MW:179.215722799301
CID:1184381
PubChem ID:12808291
Update Time:2025-04-20
Benzenamine, 4-(1,3-dioxan-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(1,3-dioxan-2-yl)-
- 107708-69-0
- SCHEMBL6236362
- 4-(1,3-Dioxan-2-yl)aniline
- AKOS006303213
-
- Inchi: 1S/C10H13NO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2
- InChI Key: SIVCKPXDMYGYDE-UHFFFAOYSA-N
- SMILES: O1CCCOC1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 179.09469
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 44.48
Benzenamine, 4-(1,3-dioxan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801288-1g |
4-(1,3-Dioxan-2-yl)aniline |
107708-69-0 | 97% | 1g |
¥16212.00 | 2024-08-09 |
Benzenamine, 4-(1,3-dioxan-2-yl)- Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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